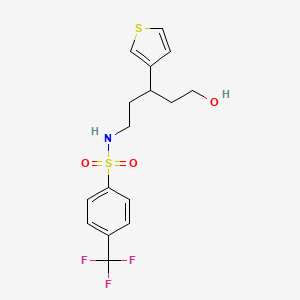

![molecular formula C16H14N2O3S2 B2672302 (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 895438-80-9](/img/structure/B2672302.png)

(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

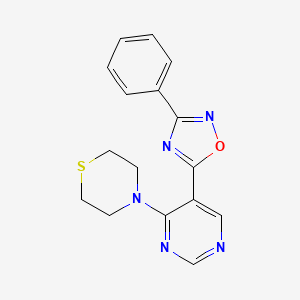

The compound is likely an organic molecule, given its structure. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acrylamide group, which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and an acrylamide group. The benzothiazole ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds. The acrylamide group contains a carbon-carbon double bond and a carbon-nitrogen single bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the acrylamide group. The benzothiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The acrylamide group could potentially participate in Michael addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity and stability. The acrylamide group might influence its polarity and reactivity .Applications De Recherche Scientifique

Antioxidant Activity and Acetaminophen Toxicity

A study by Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives to investigate their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. The derivatives exhibited significant free radical scavenging activity, suggesting potential applications in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Analytical Methods for Acrylamide Quantitation

Jezussek and Schieberle (2003) developed a sensitive and selective method for the quantitation of acrylamide in food samples, highlighting the importance of accurate measurement techniques for substances with potential health implications (Jezussek & Schieberle, 2003).

Organic Sensitizers for Solar Cells

Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, demonstrating the utility of functionalized unsymmetrical organic sensitizers in achieving high conversion efficiencies. This research underscores the potential of chemical engineering in renewable energy technologies (Kim et al., 2006).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds from visnaginone and khellinone, investigating their analgesic and anti-inflammatory activities. The study presents the potential therapeutic applications of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Cytotoxic Activity and Tubulin Polymerization Inhibition

Kamal et al. (2014) designed 2-anilinonicotinyl-linked acrylamide conjugates to evaluate their cytotoxic activity against various human cancer cell lines and their ability to inhibit tubulin polymerization. The study identifies promising compounds for the development of anticancer agents (Kamal et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-20-12-8-11-14(9-13(12)21-2)23-16(17-11)18-15(19)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,17,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWILDOWDRPLSBA-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2672222.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)

![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)

![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)

![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2672241.png)

![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)